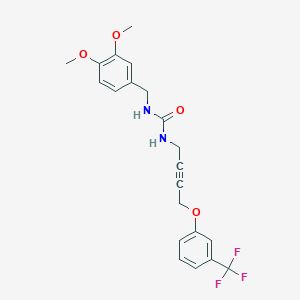

1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic compound that has gained significant interest in the scientific community due to its unique properties and potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a crucial enzyme involved in the development and activation of B-cells, which are essential for the immune system's proper functioning.

Aplicaciones Científicas De Investigación

Coordination Chemistry and Supramolecular Assemblies

Research on uranyl complexes with aminoalcoholbis(phenolate) [O,N,O,O′] donor ligands illustrates the versatility of phenolate-based ligands in forming coordination complexes with metal ions. These complexes have been characterized structurally and may have implications for nuclear waste processing and uranyl ion extraction from environmental samples (Sopo et al., 2006) (Sopo et al., 2007).

Catalysis and Polymerization

The development of dinuclear rare-earth complexes supported by amine-bridged bis(phenolate) ligands for the ring-opening polymerization of l-lactide reveals the catalytic potential of such complexes. These findings may guide the design of new catalysts for polymer synthesis, highlighting the role of metal-ligand coordination in facilitating polymerization reactions (Duan et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Investigations into the antioxidant, acetylcholinesterase, and carbonic anhydrase inhibitory properties of novel ureas derived from phenethylamines show significant potential in the development of therapeutics. These ureas exhibit potent inhibitory activities against human carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes, as well as good antioxidant activities, suggesting their utility in treating diseases associated with oxidative stress and enzyme dysregulation (Aksu et al., 2016).

Detection and Environmental Monitoring

A study on two multiresponsive luminescent Zn-MOFs for the detection of different chemicals in simulated urine and antibiotics/cations/anions in aqueous media demonstrates the application of metal-organic frameworks in sensing and environmental monitoring. These MOFs can detect uric acid and p-aminophenol in simulated urine, showcasing their potential for biomedical diagnostics and environmental pollution monitoring (Xian et al., 2022).

Propiedades

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O4/c1-28-18-9-8-15(12-19(18)29-2)14-26-20(27)25-10-3-4-11-30-17-7-5-6-16(13-17)21(22,23)24/h5-9,12-13H,10-11,14H2,1-2H3,(H2,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOCEIJRDNQUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2745668.png)

![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2745672.png)

![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2745674.png)

![1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745675.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2745683.png)

![(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide](/img/structure/B2745686.png)